Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-

Chemical Stability Acid Hydrolysis Nucleoside Chemistry

Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- (commonly 2'-deoxy-1-methyladenosine or N1-methyl-2'-deoxyadenosine, CAS 3413-67-0) is a synthetically modified purine deoxynucleoside carrying a methyl group at the N1 position of the adenine base. This methylation disrupts canonical Watson-Crick base pairing, making the compound a potent block for replicative DNA polymerases and a valuable tool for studying DNA damage repair and translesion synthesis.

Molecular Formula C11H17N5O3
Molecular Weight 267.28 g/mol
CAS No. 3413-67-0
Cat. No. B12076932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-deoxy-1,6-dihydro-1-methyl-
CAS3413-67-0
Molecular FormulaC11H17N5O3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1N)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H17N5O3/c1-15-4-14-11-9(10(15)12)13-5-16(11)8-2-6(18)7(3-17)19-8/h4-8,10,17-18H,2-3,12H2,1H3/t6-,7+,8+,10?/m0/s1
InChIKeyGYVCSXZSBPEFAO-ZYPUDGPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-1-methyladenosine (CAS 3413-67-0): A Structurally Distinct Purine Nucleoside for DNA Modification and Lesion Bypass Studies


Adenosine, 2'-deoxy-1,6-dihydro-1-methyl- (commonly 2'-deoxy-1-methyladenosine or N1-methyl-2'-deoxyadenosine, CAS 3413-67-0) is a synthetically modified purine deoxynucleoside carrying a methyl group at the N1 position of the adenine base [1]. This methylation disrupts canonical Watson-Crick base pairing, making the compound a potent block for replicative DNA polymerases and a valuable tool for studying DNA damage repair and translesion synthesis [2]. Its unique reactivity, notably the Dimroth rearrangement, further distinguishes it from its N6-methyl and unmethylated counterparts, enabling specific synthetic oligonucleotide strategies [3].

DNA lesion probe for translesion synthesis polymerase assays
Synthetic precursor for N6-methyl oligonucleotides via Dimroth rearrangement
Reported loop stabilizer in DNA hairpin constructs

Why N6-Methyl-2'-deoxyadenosine Cannot Substitute for 1-Methyl-2'-deoxyadenosine in Research and Development


Substituting 2'-deoxy-1-methyladenosine with the closely related analog 2'-deoxy-N6-methyladenosine is a critical error in experimental design due to fundamentally different base-pairing properties, chemical stability, and biological processing. While the N1-methyl adduct disrupts Watson-Crick pairing, creating a strong block for DNA polymerases, the N6-methyl isomer retains the ability to form standard base pairs [1]. This leads to a dramatic functional divergence; the N1-methyl lesion requires specialized bypass polymerases for replication, whereas the N6-methyl lesion does not [1]. Consequently, using the wrong isomer generates misleading data in studies of DNA damage, repair, or mutagenesis. The quantitative evidence below provides the precise differentiation for informed procurement.

Property
1-Methyl-2'-dA (Target)
N6-Methyl-2'-dA (Substitute)
Base-pairing
Disrupts Watson-Crick pairing
Retains standard base pairing
Polymerase bypass
Requires specialized Polι for error-free bypass
Processed by standard replicative polymerases
Acid stability
Higher reported acid stability
Lower acid stability
These functional differences mean the N6-methyl isomer is not a direct replacement; substitution may produce misleading data in DNA damage/repair studies.

Quantitative Differentiation of 2'-Deoxy-1-methyladenosine (CAS 3413-67-0) Against Key Analogs


Glycosidic Bond Stability: 1-Methyl vs. N6-Methyl and 7-Methyl Analogs

Under acidic conditions, 2'-deoxy-1-methyladenosine demonstrates superior glycosidic bond stability compared to its key methylated analogs. A direct head-to-head study quantified the hydrolysis rates in 0.1 N aqueous HCl at 25°C [1]. The 1-methyl derivative (3b) exhibits a hydrolysis rate constant of 5.02×10⁻³ min⁻¹, which is 1.58-fold more stable than the N6-methyl derivative (2b) and approximately 400-fold more stable than the 7-methyl derivative (5b) [1].

Glycosidic Bond Stability
Head-to-head
1-Methyl t₁/₂ = 138 min; N6-Methyl t₁/₂ = 87.5 min; 7-Methyl t₁/₂ ≈ 0.35 min
Guides acid-deprotection protocol selection; wider operational window than N6-methyl
0.1 N HCl, 25°C; reported in direct comparison
Chemical Stability Acid Hydrolysis Nucleoside Chemistry

DNA Polymerase Bypass Specificity: Polι's ~100-fold Preference for dTTP Opposite 1-MeA

The N1-methyl adduct on 2'-deoxyadenosine sterically blocks standard Watson-Crick base pairing, making it a strong replication block. Steady-state kinetic analysis reveals that human DNA polymerase iota (Polι) is the specialized enzyme that promotes error-free bypass of this lesion [1]. Polι incorporates the correct nucleotide dTTP opposite the 1-MeA template with an efficiency that is approximately 100-fold greater than for the incorrect nucleotide dCTP [1]. This selectivity is driven by a Hoogsteen base-pairing geometry, which is structurally inaccessible to the N6-methyl isomer [1].

Polymerase Bypass Specificity
Head-to-head
Polι incorporates dTTP ~100-fold more efficiently than dCTP opposite 1-MeA
Enables polymerase fidelity and lesion bypass study design
Steady-state kinetics; Hoogsteen pairing confirmed (PDB: 5ULX)
DNA Damage Translesion Synthesis Enzyme Kinetics Polymerase Fidelity

Oligonucleotide Hairpin Stabilization via Loop Incorporation

Incorporation of 2'-deoxy-1-methyladenosine into the loop region of a synthetic DNA hairpin results in a measurable increase in thermal stability [1]. This contrasts with the destabilizing effect expected from a lesion that cannot form Watson-Crick pairs. The positive charge of m1A at physiological pH is believed to provide additional stabilizing interactions within the loop [1]. Furthermore, this modified oligonucleotide can serve as a precursor to the structurally and functionally distinct N6-methyl-2'-deoxyadenosine-containing oligonucleotide via a controlled Dimroth rearrangement [1].

Hairpin Loop Stabilization
Class-level
Reported Tm increase upon loop incorporation; context-dependent
May support hairpin nanostructure design; requires sequence-specific validation
UV thermal denaturation; qualitative effect
Oligonucleotide Synthesis Nucleic Acid Thermodynamics Structural Biology

Validated Application Scenarios for 2'-Deoxy-1-methyladenosine (CAS 3413-67-0)


Specialized Substrate for DNA Polymerase Fidelity and Translesion Synthesis Assays

The ~100-fold kinetic preference of human DNA polymerase iota for incorporating dTTP over dCTP opposite the 1-MeA lesion makes this compound a gold-standard tool for studying translesion synthesis and polymerase fidelity [2]. Site-specific incorporation into DNA templates allows researchers to quantitatively dissect the mechanisms of error-prone and error-free lesion bypass. This specific and large kinetic window is not achievable with the N6-methyl analog, making CAS 3413-67-0 the essential choice for constructing these experimental systems [2].

Controlled Synthesis of N6-Methyl-2'-deoxyadenosine-Modified Oligonucleotides

2'-Deoxy-1-methyladenosine is the obligate synthetic intermediate for generating oligonucleotides bearing the biologically critical N6-methyl-2'-deoxyadenosine modification. Through a controlled Dimroth rearrangement under mild alkaline conditions, the N1-methyl precursor is cleanly converted to the N6-methyl isomer while already incorporated in an oligonucleotide [3]. This pathway is synthetically essential because the N6-methyl phosphoramidite is more challenging to prepare directly. The increased acid stability of the N1-methyl precursor (half-life of 138 min vs. 87.5 min for the N6-methyl form in 0.1N HCl) provides a more robust handling window during the required anhydrous chloroacetyl deprotection steps [1].

Stabilizing Component in DNA Hairpin and Nanostructure Design

For researchers designing DNA-based nanostructures, incorporating 2'-deoxy-1-methyladenosine into loop regions offers a way to enhance thermal stability without altering the overall B-form helix geometry of the stem [3]. The positive charge on the modified base introduces additional electrostatic stabilization, a property not present in standard or N6-methylated nucleosides. This allows for the construction of more robust DNA devices and sensors where loop stability is a critical performance parameter [3].

Application
Selection Property
Validation Focus
DNA polymerase fidelity & translesion synthesis assays
Site-specific 1-MeA lesion incorporation
Polymerase bypass kinetics & fidelity endpoints
Synthesis of N6-methyl-2'-dA oligonucleotides
Dimroth rearrangement precursor capability
Conversion efficiency & acid-stability during deprotection
DNA hairpin & nanostructure stabilization
Reported loop thermal stabilization
Melting temperature change & structural integrity
Quote Request

Request a Quote for Adenosine, 2'-deoxy-1,6-dihydro-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.